molecular formula C20H25N3O5S2 B2515680 N1-(3-methoxyphenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898460-24-7

N1-(3-methoxyphenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2515680
CAS RN: 898460-24-7
M. Wt: 451.56
InChI Key: SGLVGXVJXICEJO-UHFFFAOYSA-N
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Description

The compound "N1-(3-methoxyphenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural features, such as piperidinyl groups and methoxyphenyl moieties, which are commonly found in molecules with pharmacological activities. For instance, the first paper describes the synthesis and evaluation of butanamides with a piperidinomethylphenoxy group and a tetrazolylthio moiety, which were tested for their gastric acid antisecretory activity . The second paper discusses a benzisoxazole derivative with a piperidinyl group that acts as a reversible inhibitor of acetylcholinesterase . These studies provide insights into the potential pharmacological properties of related compounds.

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the introduction of various functional groups to achieve the desired biological activity. In the first paper, the synthesis of butanamides with a piperidinomethylphenoxy group is described, where the compounds were prepared and tested for their activity against gastric acid secretion . The second paper details the synthesis of a benzisoxazole derivative, where the carbon-11 labeled form was prepared with high radiochemical purity for in vivo studies . These methods could potentially be adapted for the synthesis of "N1-(3-methoxyphenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide".

Molecular Structure Analysis

The molecular structure of compounds plays a crucial role in their pharmacological activity. The presence of a piperidinyl group, as seen in both papers, is significant as it is often involved in interactions with biological targets . The methoxyphenyl group, which is structurally similar to the 3-methoxyphenyl moiety in the compound of interest, may contribute to the binding affinity and selectivity of the molecule. The structure-activity relationships discussed in the first paper highlight the importance of specific functional groups in achieving potent activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include alkylation, as mentioned in the second paper, where the desmethyl precursor was alkylated with carbon-11 labeled methyl trifluoromethanesulfonate . This reaction is crucial for introducing radiolabels into the molecule for imaging studies. The first paper does not detail specific chemical reactions but discusses the possibility of isosteric replacement, which is a strategy to modify the chemical structure without significantly altering the molecular shape .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and permeability, are essential for its pharmacological profile. The second paper reports good blood-brain permeability for the benzisoxazole derivative, which is an important characteristic for central nervous system-active drugs . The specific activities and radiochemical purity mentioned also indicate the compound's suitability for in vivo imaging studies. The first paper does not provide detailed information on the physical and chemical properties but focuses on the antisecretory activity of the synthesized compounds .

Scientific Research Applications

Pharmacological Research

Research in pharmacology often explores the effects of novel compounds on biological systems. For example, studies on κ-opioid receptor antagonists like PF-04455242 have demonstrated potential for the treatment of depression and addiction disorders by blocking KOR and MOR agonist-induced analgesia and showing antidepressant-like efficacy in animal models (Grimwood et al., 2011). Similarly, the role of orexin-1 receptor mechanisms on compulsive food consumption was investigated using selective antagonists, revealing a major role of OX1R mechanisms in binge eating, suggesting potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Chemical Synthesis and Molecular Docking

In the field of chemical synthesis, novel methodologies for creating compounds with significant biological activities are continuously developed. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors, demonstrates the intersection of organic chemistry and imaging technologies in medical research (Katoch-Rouse et al., 2003). Molecular docking studies, such as those exploring the enzyme inhibitory activities of triazole analogues, provide insights into the molecular basis of their action, guiding the development of drugs with targeted therapeutic effects (Virk et al., 2018).

properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-28-17-8-4-6-15(14-17)22-20(25)19(24)21-11-10-16-7-2-3-12-23(16)30(26,27)18-9-5-13-29-18/h4-6,8-9,13-14,16H,2-3,7,10-12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLVGXVJXICEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxyphenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

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